

Filanesib TFA: An In-depth Technical Guide on its Effects on Microtubule Dynamics

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Compound of Interest

Compound Name: *Filanesib TFA*

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Abstract

Filanesib (ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as KIF11 or Eg5, represents a targeted therapeutic approach in oncology. KSP is a crucial motor protein responsible for establishing the bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division. By allosterically inhibiting KSP's ATPase activity, Filanesib disrupts the normal process of mitosis, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of Filanesib, with a specific focus on its effects on microtubule dynamics. It includes a summary of key quantitative data, detailed experimental protocols for assessing its impact, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Filanesib and its Target: KIF11/KSP

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the formation of the mitotic spindle during cell division.^[1] The precise regulation of microtubule dynamics, characterized by phases of polymerization (growth), depolymerization (shrinkage), and transitions between these states (catastrophe and rescue), is critical for accurate chromosome segregation.^{[2][3]}

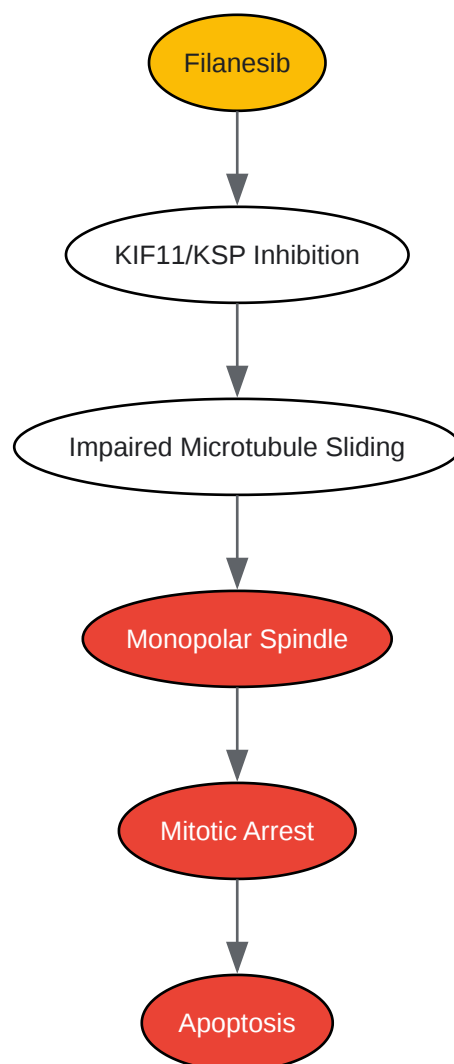
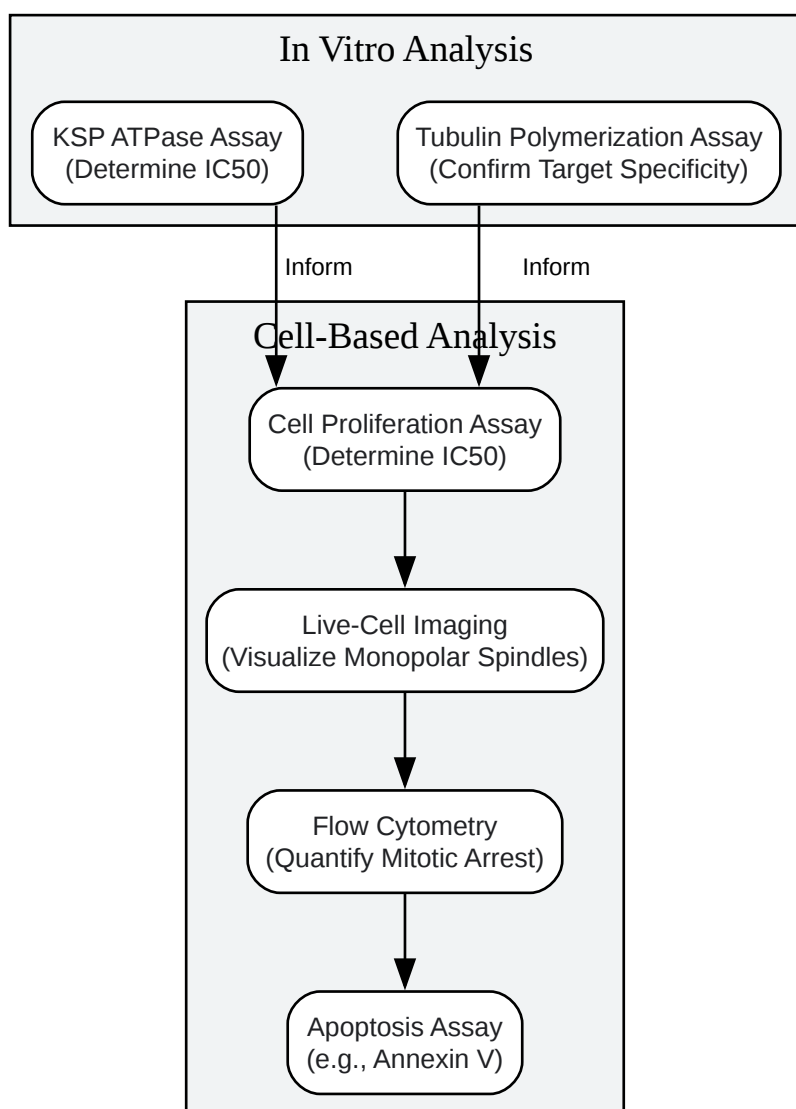
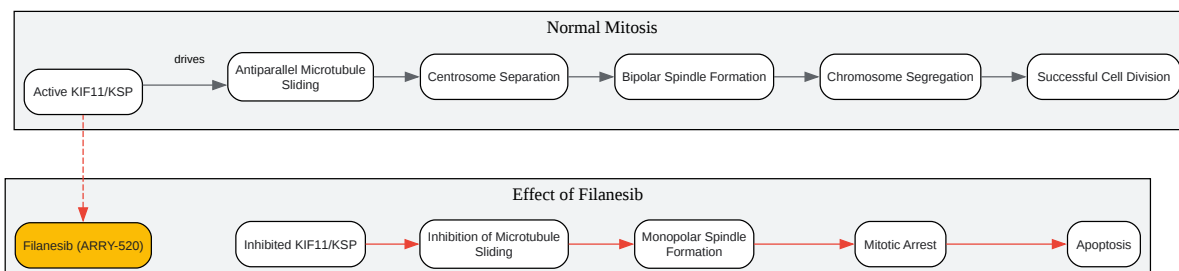
The kinesin spindle protein (KSP), encoded by the KIF11 gene, is a plus-end directed motor protein that plays a pivotal role in this process.[4] KSP crosslinks and slides antiparallel microtubules apart, a key action required to separate the centrosomes and establish a bipolar spindle.[5] Due to its essential role in mitosis and its limited expression in non-dividing cells, KSP has emerged as an attractive target for cancer therapy.[6]

Filanesib (ARRY-520) is a small molecule inhibitor that selectively targets KSP.[4][6] Unlike traditional microtubule-targeting agents like taxanes and vinca alkaloids which directly bind to tubulin, Filanesib's mechanism of action is specific to the inhibition of this single motor protein, potentially offering a more favorable safety profile, particularly concerning neurotoxicity.[6]

Mechanism of Action: How Filanesib Disrupts Microtubule Dynamics in Mitosis

Filanesib binds to an allosteric pocket on the KSP motor domain, remote from the ATP-binding site.[6] This binding event locks the motor protein in a conformation that prevents its ATP hydrolysis cycle, thereby inhibiting its ability to move along microtubules. The primary consequence of KSP inhibition by Filanesib is the failure of centrosome separation during prophase.[7] This leads to the formation of a "monopolar spindle" or "mono-aster," where all chromosomes are arranged around a single spindle pole.[6][8] This aberrant structure activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis.[7] Ultimately, this mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[9]

While Filanesib does not directly bind to tubulin or inhibit its polymerization in a cell-free system, its action on KSP has profound indirect effects on the dynamic organization of microtubules within the mitotic spindle.[10] By preventing the outward pushing forces generated by KSP, the dynamic interplay of microtubule polymerization and depolymerization at the poles and kinetochores is fundamentally altered, leading to the collapse of the spindle into a monopolar structure.



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